6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride
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Overview
Description
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of pyridine, a basic heterocyclic organic compound, and contains chlorine, fluorine, and iodine substituents, making it a halogenated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common method is the halogenation of pyridine derivatives, followed by amination. The process may include:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms into the pyridine ring using halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine.
Amination: Conversion of the halogenated pyridine to the amine derivative using reagents like ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Chemical Synthesis: It is a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity towards its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-4-iodopyridine
- 2-Chloro-3-fluoro-5-iodo-pyridin-4-ylamine
Uniqueness
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and material science.
Properties
Molecular Formula |
C5H4Cl2FIN2 |
---|---|
Molecular Weight |
308.90 g/mol |
IUPAC Name |
6-chloro-5-fluoro-4-iodopyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H3ClFIN2.ClH/c6-5-3(7)4(8)2(9)1-10-5;/h1H,9H2;1H |
InChI Key |
PJMXKNZDJAWNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)I)N.Cl |
Origin of Product |
United States |
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